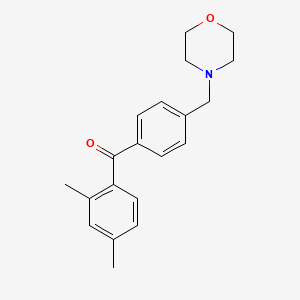

2,4-Dimethyl-4'-morpholinomethyl benzophenone

Übersicht

Beschreibung

2,4-Dimethyl-4’-morpholinomethyl benzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a morpholinomethyl group attached to the benzophenone core, which imparts unique chemical and physical properties to the molecule. This compound is widely used in various fields, including medical, environmental, and industrial research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-4’-morpholinomethyl benzophenone is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of benzhydrol derivatives.

Substitution: Formation of various substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Photoinitiator in Polymerization Reactions

The compound is widely used as a photoinitiator in polymerization processes. When exposed to UV light, it generates reactive radicals that initiate the polymerization of monomers into polymers. This property is essential in the production of coatings, adhesives, and other materials that require rapid curing under UV light.

Synthesis of Biologically Active Molecules

In organic synthesis, 2,4-Dimethyl-4'-morpholinomethyl benzophenone serves as a building block for creating biologically active compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the modification of its structure to yield new derivatives with potential pharmaceutical applications.

Biological Applications

Drug Development

Research indicates potential applications in drug development due to its antimicrobial properties. Preliminary studies suggest that this compound may inhibit microbial growth, making it a candidate for further investigation as a therapeutic agent.

Biochemical Assays

The compound is also utilized in biochemical assays as a probe to study biological interactions. Its photostability ensures that it remains effective under experimental conditions where UV exposure is prevalent.

Industrial Applications

UV Stabilizers

Due to its ability to absorb UV radiation effectively, this compound is employed as a UV stabilizer in various products. It helps protect materials from degradation caused by sunlight exposure, thereby extending their lifespan and maintaining their integrity.

Compatibility with Other Materials

Studies have shown that this compound can enhance the stability and performance of UV-filtering systems when combined with other agents. This compatibility is crucial in formulating products that require effective UV protection while maintaining overall product quality.

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

- Photopolymerization Studies : Research has demonstrated that this compound can significantly accelerate the polymerization process when exposed to UV light compared to other traditional photoinitiators. This finding suggests its potential for use in faster production methods for coatings and adhesives.

- Antimicrobial Activity Testing : In vitro assays have indicated that formulations containing this compound exhibit notable antimicrobial activity against various pathogens. These results warrant further exploration into its application in medicinal chemistry and formulation science .

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive radicals. These radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The compound’s morpholinomethyl group enhances its solubility and reactivity, making it an effective photoinitiator .

Vergleich Mit ähnlichen Verbindungen

4,4’-Dimethylbenzophenone: Similar structure but lacks the morpholinomethyl group, resulting in different reactivity and applications.

2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: Another photoinitiator with a different substitution pattern, used in similar applications.

Uniqueness: 2,4-Dimethyl-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts enhanced solubility and reactivity. This makes it particularly effective as a photoinitiator in polymerization reactions, distinguishing it from other benzophenone derivatives .

Biologische Aktivität

2,4-Dimethyl-4'-morpholinomethyl benzophenone (CAS Number: 898770-05-3) is a compound characterized by its unique molecular structure, which includes a benzophenone core with two methyl groups and a morpholinomethyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 309.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and material science due to its photostability and UV-absorbing properties.

Antimicrobial Properties

Preliminary studies have indicated that this compound may exhibit antimicrobial properties . This suggests potential applications in developing new antimicrobial agents. For instance, research has shown that compounds within the benzophenone family can inhibit the growth of various bacteria and fungi, making them candidates for further investigation in drug development.

UV Protection

The compound's ability to absorb UV light is particularly noteworthy. This property makes it a valuable candidate for formulations aimed at protecting biological materials from UV damage. Its photostability enhances its efficacy in applications requiring effective UV protection while maintaining compatibility with other materials .

Interaction Studies

Research on the interactions of this compound with other chemical entities has primarily focused on its compatibility in formulations. It has been found to enhance the stability and performance of UV-filtering systems when combined with other agents. Such interactions are crucial for developing stable products that maintain efficacy over time.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Dimethyl-4'-morpholinomethyl benzophenone | CHNO | Similar structure but different methyl positioning |

| 3,4-Dimethyl-4'-morpholinomethyl benzophenone | CHNO | Variation in methyl group position affecting reactivity |

| 2,5-Dimethyl-4'-morpholinomethyl benzophenone | CHNO | Different methyl substitution pattern influencing properties |

The uniqueness of this compound lies in its specific arrangement of substituents which enhances its biological activity compared to similar compounds.

Case Study: Antimicrobial Activity

A study conducted on various benzophenones demonstrated significant antimicrobial activity against common pathogens. The results indicated that compounds similar to this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli at specific concentrations. Further investigations are warranted to explore the mechanisms behind this activity and optimize formulations for clinical use .

Case Study: Photostability in Formulations

Another research highlighted the effectiveness of this compound as a photostabilizer in cosmetic formulations. The compound was tested alongside other UV absorbers to assess its ability to maintain stability under prolonged UV exposure. Results showed that formulations containing this compound exhibited significantly lower degradation rates compared to those without it .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2,4-Dimethyl-4'-morpholinomethyl benzophenone, and how can reaction conditions be optimized?

Methodological Answer:

- Friedel-Crafts Acylation : Use anhydrous AlCl₃ in nitrobenzene to introduce the morpholinomethyl group, as demonstrated in analogous benzophenone syntheses .

- Purification : Recrystallize from ethanol or ether to isolate the compound. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile:water 60:40) .

- Optimization : Adjust stoichiometry of morpholine derivatives and reaction time (45–90 min) under reflux (80–90°C) to maximize yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm bond angles (e.g., ~57.45° between phenyl rings) and torsion angles (e.g., -141.1° and -152.8°) .

- Spectroscopy : Use ¹H/¹³C NMR to identify methyl (δ ~2.3 ppm), morpholine (δ ~3.5–3.7 ppm), and ketone (δ ~195–200 ppm) groups. Compare with computed InChI key predictions .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z ~339 (C₂₀H₂₂NO₂) via ESI-MS .

Advanced Research Questions

Q. What mechanistic insights govern the photochemical reactivity of this compound in UV-driven applications?

Methodological Answer:

- Photocatalytic Reduction : Under UV light (λ = 254 nm), the benzophenone moiety undergoes n→π* transitions, forming a diradical intermediate. Optimize catalyst (e.g., TiO₂-P25, 2 g/L) and substrate concentration (0.5 mM) to favor benzhydrol formation .

- Diffusion Modeling : Apply Fick’s law to predict diffusion coefficients (D ≈ 1.3 × 10⁻¹⁰ m²/s in acetone) for benzophenone in polymer matrices like PDMS, accounting for solvent polarity effects .

Q. How do substituents (methyl, morpholinomethyl) influence the compound’s biological activity, and how can contradictions in antifungal efficacy data be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare methyl-substituted analogs (e.g., 4-hydroxy-3-methyl derivatives) using antifungal assays (e.g., Candida albicans inhibition). Methyl groups enhance hydrophobicity, while morpholinomethyl improves solubility .

- Data Reconciliation : Address discrepancies (e.g., varying IC₅₀ values) by standardizing assay conditions (pH, solvent DMSO ≤1%) and validating via LC-MS/MS quantification .

Q. What advanced analytical techniques are required to quantify trace impurities or degradation products in environmental or biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions for this compound (m/z 339 → 121) and metabolites. Achieve LOD ≤10 ng/L .

- Derivatization : Enhance detectability via silylation (e.g., BSTFA) for GC-MS analysis, particularly for hydroxylated byproducts .

Q. Data Contradiction Analysis

Q. How can conflicting reports on the compound’s diffusion kinetics in polymeric systems be systematically addressed?

Methodological Answer:

- Experimental Replication : Compare diffusion rates in PDMS using acetone vs. ethanol solvents. Note D = 1.3 × 10⁻¹⁰ m²/s (acetone) vs. 0.9 × 10⁻¹⁰ m²/s (ethanol) .

- Model Calibration : Refine Fickian diffusion models with time-resolved ATR-FTIR to track concentration gradients, resolving discrepancies from solvent-swelling effects .

Q. Applications in Material Science

Q. How can this compound be integrated into photo-crosslinkable biomaterials for medical applications?

Methodological Answer:

- UV Crosslinking : Incorporate 0.5–2 wt% of the compound into hydrogels. Irradiate at 365 nm (10 mW/cm², 5 min) to induce covalent bonding via radical polymerization .

- Mechanical Testing : Validate crosslink density via rheometry (storage modulus G’ > 10 kPa) and cytotoxicity assays (e.g., ISO 10993-5) .

Q. Environmental and Safety Considerations

Q. What protocols mitigate risks associated with the compound’s endocrine-disrupting potential in laboratory settings?

Methodological Answer:

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMFIORVIMASLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642636 | |

| Record name | (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-05-3 | |

| Record name | Methanone, (2,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.